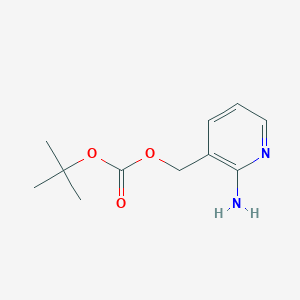![molecular formula C12H22N2O5S B1384093 3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole, methanesulfonic acid CAS No. 2060029-71-0](/img/structure/B1384093.png)
3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole, methanesulfonic acid
Overview
Description
Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are used as building blocks in the synthesis of various pharmaceutical compounds . The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis .
Synthesis Analysis
The synthesis of azetidines often involves the cyclization of β-amino acids or their derivatives . The Boc group can be introduced using Boc2O (di-tert-butyl dicarbonate) in the presence of a base .Molecular Structure Analysis
Azetidines have a strained ring structure due to the 60° bond angles, which is significantly less than the 109.5° bond angles in a perfect tetrahedron . This strain can have significant effects on the compound’s reactivity .Chemical Reactions Analysis
Azetidines can participate in a variety of chemical reactions. They can act as nucleophiles in reactions with electrophiles, or as electrophiles in reactions with nucleophiles . The Boc group can be removed under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Azetidines are generally polar compounds due to the presence of a nitrogen atom. They can participate in hydrogen bonding, which can affect their physical properties like boiling point and solubility .Scientific Research Applications
Polymorphic Transitions in Crystal Structures : Research by Konovalova et al. (2022) on a related compound, 3-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,2-oxazole-4-carboxylic acid, revealed insights into polymorphic transitions due to grinding. This study helps understand the preconditions and regularities of changes in molecular and crystal structures under mechanical stress Konovalova et al., 2022.
Synthesis of Heterocyclic Amino Acids : Dzedulionytė et al. (2021) synthesized Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate, a newly functionalized heterocyclic amino acid. This compound's structure was confirmed through various spectroscopic experiments, highlighting the compound's potential in chemical research Dzedulionytė et al., 2021.
Chemical Modification for Antibacterial Activity : Sendai et al. (1985) explored the chemical modification of sulfazecin to improve antibacterial activity. They synthesized 3-[2-(2-aminothiazol-4-yl)-(Z)-2-(substituted oxyimino)-acetamido]-4-(substituted methyl)-2-azetidinone-1-sulfonic acids, demonstrating the potential of such modifications in enhancing antibacterial properties Sendai et al., 1985.
Synthesis of Novel Herbicides : Nakatani et al. (2016) synthesized a novel pre-emergence herbicide, pyroxasulfone, using a 3-{[(hetero)aryl]methanesulfonyl}-4,5-dihydro-1,2-oxazole core structure. This compound showed excellent herbicidal activity against various weeds under upland conditions Nakatani et al., 2016.
Development of Amino Acid-Azetidine Chimeras : Research by Sajjadi and Lubell (2008) on amino acid-azetidine chimeras led to the synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids. These chimeras serve as tools for studying the influence of conformation on peptide activity Sajjadi & Lubell, 2008.
Synthesis of Iminosugars from d-Glucose : Lawande et al. (2015) synthesized azetidine iminosugars from d-glucose, providing a method for creating compounds with significant inhibitory activity against certain enzymes. This demonstrates the compound's potential in biochemical and pharmaceutical research Lawande et al., 2015.
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(azetidin-3-yl)-5-[(2-methylpropan-2-yl)oxymethyl]-1,2-oxazole;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2.CH4O3S/c1-11(2,3)14-7-9-4-10(13-15-9)8-5-12-6-8;1-5(2,3)4/h4,8,12H,5-7H2,1-3H3;1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXKVPZCLPEYEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC1=CC(=NO1)C2CNC2.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole, methanesulfonic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(Thiophen-3-yl)methyl]azetidine hydrochloride](/img/structure/B1384011.png)







![2-Bromo-5-methoxy-7-methylthiazolo[5,4-b]pyridine](/img/structure/B1384024.png)

![Cyano[cyclohexyl(methyl)oxo-lambda6-sulfanylidene]amine](/img/structure/B1384030.png)
![2-Amino-1-[4-(2-fluoroethoxy)phenyl]ethan-1-one hydrochloride](/img/structure/B1384032.png)
![3-Thia-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B1384033.png)